molecular formula C9H18N2O2S B13603151 3-(Piperazin-1-ylmethyl)tetrahydrothiophene 1,1-dioxide

3-(Piperazin-1-ylmethyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13603151
M. Wt: 218.32 g/mol
InChI Key: RTWBZARDVLIBJK-UHFFFAOYSA-N
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Description

3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a heterocyclic compound that contains both piperazine and thiolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to its combination of piperazine and thiolane moieties, which confer distinct chemical and biological properties. Its ability to act as a dopamine and serotonin antagonist makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

3-(piperazin-1-ylmethyl)thiolane 1,1-dioxide

InChI

InChI=1S/C9H18N2O2S/c12-14(13)6-1-9(8-14)7-11-4-2-10-3-5-11/h9-10H,1-8H2

InChI Key

RTWBZARDVLIBJK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1CN2CCNCC2

Origin of Product

United States

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